(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine
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Overview
Description
(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine is a complex organic compound characterized by its unique structure, which includes brominated benzo[d][1,3]dioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine typically involves multi-step organic reactions. One common method includes the condensation of 6-bromobenzo[d][1,3]dioxole derivatives with hydrazine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Properties
Molecular Formula |
C20H18Br2N2O4 |
---|---|
Molecular Weight |
510.2 g/mol |
IUPAC Name |
(E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)propan-2-ylideneamino]propan-2-imine |
InChI |
InChI=1S/C20H18Br2N2O4/c1-11(3-13-5-17-19(7-15(13)21)27-9-25-17)23-24-12(2)4-14-6-18-20(8-16(14)22)28-10-26-18/h5-8H,3-4,9-10H2,1-2H3/b23-11+,24-12+ |
InChI Key |
UUFLFYUPPWNMJM-ASIDMNOUSA-N |
Isomeric SMILES |
C/C(=N\N=C(\CC1=CC2=C(OCO2)C=C1Br)/C)/CC3=CC4=C(OCO4)C=C3Br |
Canonical SMILES |
CC(=NN=C(C)CC1=CC2=C(C=C1Br)OCO2)CC3=CC4=C(C=C3Br)OCO4 |
Origin of Product |
United States |
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